

# In-Depth Technical Guide to 4-Phenoxyaniline (CAS 139-59-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Phenoxyaniline

Cat. No.: B093406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **4-Phenoxyaniline** (CAS 139-59-3), a key intermediate in the pharmaceutical and dye industries. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and analytical methods, presenting all quantitative data in structured tables and detailed experimental procedures.

## Core Physicochemical Properties

**4-Phenoxyaniline**, also known as 4-aminodiphenyl ether, is an aromatic amine featuring a phenoxy group attached to an aniline core.<sup>[1]</sup> This structure makes it a versatile building block for the synthesis of more complex molecules.<sup>[2]</sup> It typically appears as a white to light yellow or brown to green-brown crystalline powder or flakes.<sup>[3][4]</sup> It has limited solubility in water but is soluble in organic solvents like ethanol and ether.<sup>[3]</sup>

| Property          | Value                                                                   | Reference                               |
|-------------------|-------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 139-59-3                                                                | <a href="#">[5]</a>                     |
| Molecular Formula | C <sub>12</sub> H <sub>11</sub> NO                                      | <a href="#">[5]</a>                     |
| Molecular Weight  | 185.22 g/mol                                                            | <a href="#">[5]</a>                     |
| Appearance        | White to light yellow/brown to green-brown crystalline powder or flakes | <a href="#">[3]</a> <a href="#">[4]</a> |
| Melting Point     | 82-86 °C                                                                | <a href="#">[4]</a>                     |
| Boiling Point     | 320.0 ± 25.0 °C at 760 mmHg                                             | <a href="#">[4]</a>                     |
| Water Solubility  | < 1 g/L (20 °C)                                                         | <a href="#">[4]</a>                     |
| LogP              | 2.36                                                                    | <a href="#">[4]</a>                     |

## Spectroscopic Characterization

The structural elucidation of **4-Phenoxyaniline** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The proton NMR spectrum of **4-Phenoxyaniline** exhibits characteristic signals for the aromatic protons and the amine protons.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity          | Integration | Assignment                |
|----------------------------------|-----------------------|-------------|---------------------------|
| ~7.27                            | m                     | 2H          | H-2', H-6' (phenoxy ring) |
| ~7.01                            | m                     | 1H          | H-4' (phenoxy ring)       |
| ~6.93                            | m                     | 2H          | H-3', H-5' (phenoxy ring) |
| ~6.87                            | d, $J \approx 8.8$ Hz | 2H          | H-3, H-5 (aniline ring)   |
| ~6.67                            | d, $J \approx 8.8$ Hz | 2H          | H-2, H-6 (aniline ring)   |
| ~3.5                             | br s                  | 2H          | -NH <sub>2</sub>          |

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and concentration.

<sup>13</sup>C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

| Chemical Shift ( $\delta$ , ppm) | Assignment                |
|----------------------------------|---------------------------|
| ~158.0                           | C-4' (phenoxy ring, C-O)  |
| ~150.0                           | C-1 (aniline ring, C-O)   |
| ~142.0                           | C-4 (aniline ring, C-N)   |
| ~129.5                           | C-3', C-5' (phenoxy ring) |
| ~122.5                           | C-2, C-6 (aniline ring)   |
| ~121.0                           | C-4' (phenoxy ring)       |
| ~118.5                           | C-2', C-6' (phenoxy ring) |
| ~116.0                           | C-3, C-5 (aniline ring)   |

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **4-Phenoxyaniline** displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                                                     |
|--------------------------------|-----------|----------------------------------------------------------------|
| 3400-3250                      | Medium    | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000                      | Strong    | C-H stretching of aromatic rings                               |
| 1650-1580                      | Medium    | N-H bending of the primary amine                               |
| 1600-1400                      | Strong    | C-C stretching within the aromatic rings                       |
| 1335-1250                      | Strong    | C-N stretching of the aromatic amine                           |
| 1240                           | Strong    | Asymmetric C-O-C stretching of the diaryl ether                |
| 850-675                        | Strong    | C-H out-of-plane bending of substituted aromatic rings         |

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **4-Phenoxyaniline** shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment                                     |
|-----|------------------------|------------------------------------------------|
| 185 | 100                    | [M] <sup>+</sup> (Molecular ion)               |
| 184 | ~15                    | [M-H] <sup>+</sup>                             |
| 156 | ~13                    | [M-CHO] <sup>+</sup>                           |
| 108 | ~87                    | [C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup> |
| 77  | ~26                    | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>  |
| 51  | ~42                    | [C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>  |

## Experimental Protocols

### Synthesis of 4-Phenoxyaniline via Ullmann Condensation

This protocol describes a common method for the synthesis of **4-Phenoxyaniline**.

Diagram of Ullmann Condensation Workflow:



[Click to download full resolution via product page](#)

Caption: Ullmann condensation workflow for **4-phenoxyaniline** synthesis.

Materials:

- 4-Bromoaniline
- Phenol
- Potassium hydroxide (KOH)
- Copper(I) iodide (CuI) or other suitable copper catalyst

- L-proline (as a ligand, optional but recommended)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

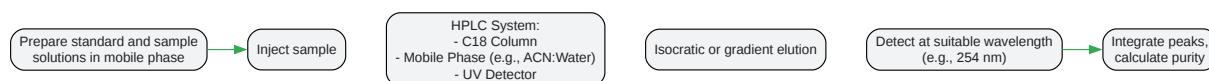
Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1 equivalent), phenol (1.2 equivalents), potassium hydroxide (2 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).
- Add DMSO as the solvent.
- Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter to remove the catalyst and any inorganic salts.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **4-phenoxyaniline**.

## Purification of 4-Phenoxyaniline

Crystallization is a common method for the purification of **4-Phenoxyaniline**.[\[4\]](#)

Procedure:


- Dissolve the crude **4-phenoxyaniline** in a minimal amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

## Analytical Methods

### High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reversed-phase HPLC method can be developed for the determination of the purity of **4-Phenoxyaniline**.

Diagram of HPLC Analysis Workflow:



[Click to download full resolution via product page](#)

Caption: General workflow for HPLC purity analysis of **4-phenoxyaniline**.

Suggested HPLC Conditions:

- Column: C18 (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ )
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a buffer (e.g., 0.1% formic acid or ammonium acetate) to ensure consistent peak shape.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10  $\mu\text{L}$
- Detection: UV at 254 nm
- Column Temperature: 25-30 °C

**Procedure:**

- Standard Preparation: Prepare a stock solution of a **4-phenoxyaniline** reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the **4-phenoxyaniline** sample in the mobile phase to a known concentration within the calibration range.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve or by area percent normalization.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in **4-Phenoxyaniline**.

**Suggested GC-MS Conditions:**

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness).

- Inlet Temperature: 280 °C
- Injection Volume: 1  $\mu$ L (split or splitless mode depending on concentration)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Scan Range: m/z 40-450.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.

#### Procedure:

- Sample Preparation: Dissolve a known amount of the **4-phenoxyaniline** sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Analysis: Inject the sample into the GC-MS system.
- Data Analysis: Identify the main peak corresponding to **4-phenoxyaniline** based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns. Quantify impurities using an internal or external standard method.

## Safety Information

**4-Phenoxyaniline** is harmful if swallowed and may cause skin, eye, and respiratory irritation. [4] It may also cause an allergic skin reaction.[4] There is limited evidence of a carcinogenic effect.[4] It is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

**Disclaimer:** This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. nbino.com [nbino.com]
- 2. settek.com [settek.com]
- 3. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. (4-Aminophenoxy)benzene | C<sub>12</sub>H<sub>11</sub>NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Phenoxyaniline (CAS 139-59-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093406#4-phenoxyaniline-cas-number-139-59-3-characterization]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)